2-Acetamidopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-acetamidopentanoic acid often involves multi-step chemical reactions. For example, the synthesis of L-forms of similar amino acids involves hydrolysis and decarboxylation steps, as demonstrated in the preparation of L-2-amino-5-(p-methoxyphenyl)pentanoic acid and its derivatives from diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate through saponification, decarboxylation, and resolution processes (Shimohigashi, Lee, & Izumiya, 1976).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-acetamidopentanoic acid can be intricate, with studies revealing detailed crystallographic data. For instance, the molecular compound formed by (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomer was analyzed through X-ray crystal structural analysis, highlighting the presence of strong and weak hydrogen bonds that stabilize the crystal structure (Yajima et al., 2009).
Chemical Reactions and Properties
2-Acetamidopentanoic acid and related compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the deamination of similar compounds by amine oxidases results in products like valproic acid, showcasing the chemical reactivity of these substances (Yu & Davis, 1991).
Physical Properties Analysis
The physical properties of 2-acetamidopentanoic acid derivatives can be determined through methods such as X-ray diffraction, as seen in the study of 2-acetamidobenzoic acid. This provides insights into the compound's orthorhombic crystal system and the planar arrangement of its non-hydrogen atoms (Zhang Yun-chen, 2006).
Chemical Properties Analysis
The chemical properties of 2-acetamidopentanoic acid and its analogs can be quite complex, involving various functional groups and reaction mechanisms. The synthesis and oxidative reactions of compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrate the intricate chemical behaviors these compounds can exhibit (Mercadante et al., 2013).
Scientific Research Applications
2-Acetamidopentanoic Acid: General Information 2-Acetamidopentanoic acid is a chemical compound with the molecular formula C7H13NO3 . This compound is also known by its IUPAC name, N-acetylnorvaline .
Potential Applications While specific applications for 2-Acetamidopentanoic acid are not readily available, carboxylic acids, the group of organic compounds to which 2-Acetamidopentanoic acid belongs, have wide-ranging applications in various scientific fields . Here are some potential applications based on the general properties of carboxylic acids:
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Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, and oxidation .
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Nanotechnology : Carboxylic acids can be used to modify the surface of metallic nanoparticles and carbon nanostructures . This modification promotes the dispersion and incorporation of these nanoparticles or nanostructures .
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Polymers : Carboxylic acids are used in the production of synthetic and natural polymers . They can also serve as monomers, additives, and catalysts in polymer production .
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Flavor and Fragrance Industry : Despite its unpleasant odor in pure form, pentanoic acid, a type of carboxylic acid, is an essential ingredient in the flavor and fragrance industry. It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .
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Pharmaceuticals : Pentanoic acid derivatives have important medical applications. For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .
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Plasticizers : Pentanoic acid is also utilized in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity. They are commonly added to polymers such as plastics and rubber to increase their flexibility, workability, and durability .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-acetamidopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFPUSAWVWWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308405 | |
Record name | 2-acetamidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidopentanoic acid | |
CAS RN |
7682-15-7 | |
Record name | 7682-15-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-acetamidopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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